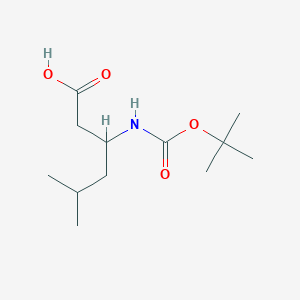

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate, DMAP, sodium hydroxide.

Major Products Formed

Deprotection: The major product formed is the free amino acid, 5-methylhexanoic acid.

Substitution: Depending on the substituent introduced, various derivatives of 5-methylhexanoic acid can be formed.

Applications De Recherche Scientifique

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.

Mécanisme D'action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group stabilizes the amino group during synthetic processes and can be selectively removed under acidic conditions to reveal the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

- BOC-L-HIS (TRT)-AIB-OH

Uniqueness

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 5-methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications.

Activité Biologique

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (often abbreviated as Boc-amino acid) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification is commonly used in peptide synthesis to protect the amino group during reactions.

Molecular Formula

- Molecular Formula : C₉H₁₉NO₄

- Molecular Weight : 189.25 g/mol

Biological Activities

The biological activities of Boc-amino acids are primarily attributed to their roles as building blocks in peptide synthesis and their potential pharmacological effects. Key areas of investigation include:

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Compounds similar to Boc-amino acids have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.

- Immunomodulatory Effects :

The mechanism of action for this compound involves several pathways:

- Caspase Activation : Induces apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases.

- Cytokine Inhibition : Reduces the production of inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

- Immune Cell Modulation : Enhances the phagocytic activity of immune cells, improving overall immune response.

Research Findings

Several studies have investigated the biological activity of Boc-amino acids, yielding promising results:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Immunomodulatory | Enhances macrophage activity |

Case Studies

-

Anticancer Study :

A study published in Cancer Research demonstrated that a derivative of Boc-amino acid significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. -

Inflammatory Response Modulation :

Research published in Journal of Immunology showed that Boc-amino acid derivatives reduced inflammation markers in mouse models of arthritis, indicating their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402793 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-75-0 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.